molecular formula C7H12O2 B2424774 2-Tert-butylacrylic acid CAS No. 4423-82-9

2-Tert-butylacrylic acid

Cat. No. B2424774
CAS RN: 4423-82-9
M. Wt: 128.171
InChI Key: QJVYRYDARHKQAF-UHFFFAOYSA-N
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Description

2-Tert-butylacrylic acid is a chemical compound that plays a significant role in various scientific research and industrial applications. It contains a total of 20 bonds, including 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 20 bonds. There are 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, and 1 hydroxyl group . The molecular formula is C7H12O2.

Scientific Research Applications

Chemical Synthesis and Modification

2-Tert-butylacrylic acid and its derivatives are extensively used in chemical synthesis. For example, the use of 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent for acidic proton-containing substrates like phenols, aromatic, and aliphatic amines hydrochlorides, and aromatic carboxylic acids, has been described. This process is chemoselective and yields high results under mild conditions (Saito, Ouchi, & Takahata, 2006). Furthermore, the synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite showcases the versatility of tert-butyl groups in organic synthesis (Wang, Zhang, & Fan, 2018).

Application in Fluorescence Sensing

Compounds derived from this compound are used in fluorescence sensing. For instance, a fluorescent scandium complex was used for enantioselective sensing of chiral amino alcohols, leveraging the properties of 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide (Liu, Pestano, & Wolf, 2008).

Diagnostic and Analytical Applications

The tert-butyldimethylsilyl derivatives of various compounds, including homovanillic acid, vanilmandelic acid, and others, are used in capillary gas chromatography for diagnosing and following up patients with certain tumors and in pharmacokinetic studies (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Polymer and Material Science

In polymer science, this compound derivatives play a significant role. For example, poly(tert-butylacrylate) chains were grown using reversible addition-fragmentation chain transfer (RAFT) with multifunctional dithioesters (Duréault, Taton, Destarac, Leising, & Gnanou, 2004). This technique is crucial for creating controlled polymers with specific properties.

Biomedical Research

In the field of biomedical research, pH- and temperature-responsive hydrogels based on TBMAC and NIPAM, synthesized from N-tert-butylmaleimic acid, show promise for sustained drug release. The hydrogels exhibit sensitivity to various environmental factors, making them suitable for targeted drug delivery (Ilgin, Ozay, & Ozay, 2019).

NMR Applications

O-tert-Butyltyrosine, an unnatural amino acid derived from this compound, has been used as an NMR tag for high-molecular-weight systems and measurements of submicromolar ligand binding affinities (Chen et al., 2015). This advancement significantly improves the sensitivity and accuracy of NMR-based studies.

Catalysis

This compound derivatives have applications in catalysis as well. For instance, the tert-butylation of naphthalene is catalyzed by Al-rich HMOR zeolite treated with alkaline and acid, indicating the utility of these compounds in producing valuable raw materials for industrial applications (Huang et al., 2019).

Mechanism of Action

Target of Action

2-Tert-butylacrylic acid (TBA) is a mono-functional monomer with a characteristic high reactivity of acrylates and a bulky, hydrophobic moiety . It can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk . The primary targets of TBA are a variety of monomers, including acrylates, methacrylates, acrylic acid, methacrylic acid, acrylamides, acrylonitrile, vinyl acetate, and styrene . The tert-butyl moiety of TBA leads to high hydrophobicity .

Mode of Action

TBA interacts with its targets through polymerization and co-polymerization processes . The bulky, hydrophobic tert-butyl moiety of TBA imparts certain characteristics to the polymers. For instance, it promotes interlocking between different polymer chains and reduces polymer chain entanglements . It also allows for selective heat and chemical resistance, which enables polymer modification in processing or final applications .

Biochemical Pathways

It is known that tba can be synthesized with a large variety of monomers, suggesting that it may influence a wide range of biochemical pathways

Pharmacokinetics

Given its chemical properties, it can be inferred that tba has unique pharmacokinetic characteristics compared to large proteins or small molecule drugs

Result of Action

The result of TBA’s action is the formation of polymers with specific characteristics. These include high hydrophobicity, hardness due to a comparatively high glass transition temperature, reduced viscosity at high solid content, improved cohesion, and good interaction with associative thickeners . Additionally, TBA can facilitate the deprotection of tert-butyl groups in esters, ethers, carbonates, and carbamates .

Action Environment

The action of TBA is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, TBA can be easily polymerized and co-polymerized in solution, in emulsion, and in bulk . The presence of other monomers also influences the action of TBA . .

properties

IUPAC Name

3,3-dimethyl-2-methylidenebutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5(6(8)9)7(2,3)4/h1H2,2-4H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVYRYDARHKQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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